molecular formula C12H21N3O3S B2855843 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide CAS No. 1706270-68-9

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide

Numéro de catalogue B2855843
Numéro CAS: 1706270-68-9
Poids moléculaire: 287.38
Clé InChI: KKRKYXXBVTXGNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as TAK-915, is a novel small molecule drug candidate that has gained significant attention in recent years for its potential therapeutic applications. TAK-915 is a selective positive allosteric modulator of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system.

Mécanisme D'action

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a positive allosteric modulator of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system. GABAA receptors are involved in the regulation of neuronal excitability and play a critical role in the modulation of anxiety, cognition, and memory. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide binds to a specific site on the GABAA receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a reduction in neuronal excitability and an increase in the overall inhibitory tone in the brain.
Biochemical and Physiological Effects:
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and anxiety, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has also been shown to have anticonvulsant properties in animal models of epilepsy. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has also been shown to increase slow-wave sleep in animal models, which is a critical component of the restorative function of sleep. These findings suggest that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide may have potential as a treatment for a range of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the key advantages of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide is its selectivity for the GABAA receptor. This selectivity reduces the risk of off-target effects and improves the safety profile of the drug. However, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has a relatively short half-life, which can limit its effectiveness as a therapeutic agent. Additionally, the synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide can be challenging and time-consuming, which can limit its availability for research purposes.

Orientations Futures

There are several potential future directions for the research and development of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of more potent and selective positive allosteric modulators of the GABAA receptor. Additionally, further studies are needed to explore the potential therapeutic applications of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide in various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety. Finally, the safety and efficacy of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide involves a multi-step process that starts with the reaction of 4-bromo-1H-pyrazole with 5-(tetrahydro-2H-pyran-4-yl)methyl-1H-tetrazole. The resulting product is then treated with sodium hydride and 2-chloroethanesulfonyl chloride to yield the final product, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide. The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety. In preclinical studies, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. These findings suggest that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide may have potential as a treatment for these neurological disorders.

Propriétés

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-10(2)19(16,17)14-12-7-13-15(9-12)8-11-3-5-18-6-4-11/h7,9-11,14H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRKYXXBVTXGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.